Fmoc-beta-(2-quinolyl)-d-ala-oh
Description
Significance of Unnatural Amino Acids as Modular Building Blocks in Research
Unnatural amino acids (UAAs) are amino acids that are not among the 20 common protein-coding amino acids. They can be created through chemical synthesis or genetic engineering and offer a way to introduce new chemical functionalities and physical properties into proteins and peptides. This flexibility allows researchers to design molecules with specific functions, greater stability, or new ways of interacting with other molecules.
In drug discovery, UAAs are particularly valuable. researchgate.net They can be used to create more stable, selective, and potent drug molecules. By modifying the shape and function of peptides and proteins, UAAs can lead to the development of new medications for a variety of conditions, including cancer and viral infections. The ability to rationally design and synthesize these amino acids opens up new avenues for creating innovative therapeutics.
The Role of Quinoline-Containing Amino Acids in Advanced Chemical Synthesis and Biological Inquiry
The quinoline (B57606) moiety, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, meaning it is frequently found in bioactive compounds. researchgate.net Quinoline and its derivatives exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties. ontosight.airesearchgate.net When incorporated into amino acids, the quinoline group can significantly influence the properties of the resulting peptides.
Quinoline-containing amino acids are used to create peptide-quinoline conjugates, which are a class of molecules that can bind to RNA. acs.orgacs.org This binding can occur through a process called threading intercalation, where the quinoline ring inserts itself between the base pairs of an RNA duplex. acs.org This interaction can be highly specific, making these conjugates promising candidates for the development of new antibacterial agents. acs.orgacs.org The ability to synthesize a variety of quinoline-containing amino acids allows for the systematic exploration of how different substitutions on the quinoline ring affect binding affinity and biological activity. acs.org
Contextualizing Fmoc-beta-(2-quinolyl)-D-Ala-OH in Peptide and Peptidomimetic Research
This compound is a key reagent in solid-phase peptide synthesis (SPPS), a technique used to build peptides amino acid by amino acid. acs.org The Fmoc protecting group is crucial for this process, as it prevents unwanted reactions at the amino group while the next amino acid is being added to the growing peptide chain.
The incorporation of this compound into peptides is a strategy to create peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved characteristics, such as enhanced stability in the body, better absorption, and increased selectivity for their biological targets. sigmaaldrich.com The quinoline group in this compound can introduce unique structural constraints and electronic properties into a peptide, altering its three-dimensional shape and its ability to interact with other molecules. sigmaaldrich.com This makes it a valuable tool for designing new drug candidates with improved therapeutic profiles. sigmaaldrich.com
| Property | Value |
| IUPAC Name | (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(quinolin-2-yl)propanoic acid |
| Molecular Formula | C27H22N2O4 |
| Molecular Weight | 438.48 g/mol |
| CAS Number | 214852-58-1 |
| Physical Form | Solid |
| Purity | Typically ≥98% |
| Storage Temperature | 4°C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMHXAHHXHYMO-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145308 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214852-58-1 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Fmoc Beta 2 Quinolyl D Ala Oh
Strategies for Enantiopure Synthesis and Stereochemical Control
The precise three-dimensional arrangement of atoms within a molecule is critical for its biological activity. Therefore, the enantiopure synthesis of Fmoc-beta-(2-quinolyl)-D-Ala-OH, ensuring the desired D-configuration, is of paramount importance.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of reaction parameters. Key considerations include the choice of reagents, solvents, temperature, and reaction time. For the Fmoc protection step, reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are commonly employed. total-synthesis.comthermofisher.com The reaction is typically carried out in a biphasic system, such as dioxane and aqueous sodium bicarbonate, or in anhydrous conditions with a base like pyridine (B92270) in dichloromethane (B109758). total-synthesis.com
The choice of base is critical. While sodium carbonate is often used, maintaining the pH at an optimal level, for instance around 9.5 when using Fmoc-OSu, is crucial for the reaction to proceed to completion. thermofisher.com The reaction progress can be monitored by the stability of the pH. thermofisher.com Following the protection, purification steps such as extraction and recrystallization are vital to remove unreacted starting materials and by-products, thereby enhancing the purity of the final product. thermofisher.comchemicalbook.com
Table 1: Parameters for Optimizing Fmoc-Protection of Amino Acids
| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |
| Fmoc Reagent | Choice between Fmoc-Cl and Fmoc-OSu. total-synthesis.comthermofisher.com | Fmoc-OSu is often preferred due to its stability and reduced formation of side products. total-synthesis.com |
| Solvent System | Biphasic (e.g., dioxane/water) or anhydrous (e.g., dichloromethane). total-synthesis.com | The solvent influences the solubility of reactants and the reaction rate. |
| Base | Type of base (e.g., NaHCO3, pyridine) and pH control. total-synthesis.comthermofisher.com | Proper pH is crucial for complete reaction and minimizing side reactions. |
| Temperature | Reaction temperature control. chemicalbook.com | Can affect reaction kinetics and the formation of impurities. |
| Purification | Extraction and recrystallization solvents and techniques. thermofisher.comchemicalbook.com | Essential for removing impurities and isolating the pure product. |
Investigations into Green Chemistry Approaches for Sustainable Production
Traditional chemical syntheses often rely on hazardous solvents and generate significant waste. In line with the principles of green chemistry, there is a growing effort to develop more sustainable methods for producing compounds like this compound. Research into greener alternatives for quinoline (B57606) synthesis, the core of this amino acid's side chain, includes the use of environmentally benign catalysts, solvent-free reactions, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsjournal.comnih.gov Classical methods for quinoline synthesis, such as the Skraup and Friedländer syntheses, are being re-evaluated to improve their environmental footprint. ijpsjournal.com
For the peptide synthesis aspect, replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) is a key focus. acs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone are being explored as greener alternatives. biotage.comacs.org The solubility of Fmoc-protected amino acids in these solvents is a critical factor for their successful application in solid-phase peptide synthesis (SPPS). acs.orgbiotage.com Furthermore, the development of in-water synthesis technologies using water-dispersible nanoparticles of protected amino acids represents a significant step towards environmentally friendly peptide synthesis. nih.gov
Functional Group Interconversions and Derivatization Strategies
The versatility of this compound in peptide synthesis stems from the ability to selectively manipulate its functional groups, primarily the N-terminal Fmoc protecting group and the C-terminal carboxylic acid.
Fmoc Group Removal and its Chemical Mechanistic Implications
The removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to the growing peptide chain. This deprotection is typically achieved through a base-catalyzed β-elimination mechanism. total-synthesis.comresearchgate.net The process is initiated by the abstraction of the acidic proton at the 9-position of the fluorene (B118485) ring by a base, most commonly a secondary amine like piperidine (B6355638). researchgate.netnih.gov This generates a carbanion intermediate which then undergoes elimination to release the free amine of the amino acid and dibenzofulvene (DBF). total-synthesis.comnih.gov The excess amine in the reaction mixture traps the reactive DBF to form a stable adduct. researchgate.net
The choice of base and solvent significantly influences the efficiency of Fmoc deprotection. The reaction is faster in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar solvents like DCM. researchgate.netspringernature.com While piperidine is widely used, alternatives such as piperazine (B1678402) and 4-methylpiperidine (B120128) are also employed to minimize side reactions like aspartimide formation. nih.govnih.gov
Table 2: Common Reagents and Conditions for Fmoc Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time | Reference(s) |
| Piperidine | 20-30% | DMF | 10-20 minutes | researchgate.netscholaris.ca |
| Piperidine | 20-23% | NMP | 10-18 minutes | researchgate.netscholaris.ca |
| Piperazine | 5% | DMF | ~0.33 minutes (for 50% deprotection of Fmoc-Val) | researchgate.net |
| 4-Methylpiperidine | 20% | DMF | Not specified | nih.gov |
Peptide Coupling Reactions and Associated Methodological Considerations
Once the Fmoc group is removed, the newly liberated amino group of this compound can be coupled with the carboxylic acid of the next amino acid in the sequence. This amide bond formation is facilitated by coupling reagents. A variety of coupling reagents are available, each with its own advantages and potential for side reactions. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). youtube.comrsc.org
The incorporation of sterically hindered amino acids like this compound can present challenges in peptide coupling, potentially leading to incomplete reactions and the formation of deletion sequences. Therefore, optimizing coupling times and potentially using more potent coupling agents or elevated temperatures may be necessary to ensure efficient amide bond formation. The choice of coupling strategy is also influenced by the solid support used in SPPS, with resins like ChemMatrix showing good performance with green solvents. acs.org
Identification and Mitigation of Impurities in Synthesis
The purity of this compound is critical for the successful synthesis of high-quality peptides. Impurities in the starting material can lead to the formation of undesired side products during peptide synthesis, complicating purification and potentially affecting the biological activity of the final peptide.
A significant and often underestimated impurity in Fmoc-protected amino acids is Fmoc-β-alanine. sci-hub.senih.gov This impurity can arise from the Fmoc-OSu reagent itself through a mechanism involving a Lossen-type rearrangement. sci-hub.senih.gov The presence of Fmoc-β-alanine can lead to the insertion of an unwanted β-alanine residue into the peptide sequence. nih.gov Other potential impurities include dipeptides formed during the Fmoc-protection step. researchgate.net
Table 3: Common Impurities and Mitigation Strategies
| Impurity | Source | Mitigation Strategy | Analytical Detection |
| Fmoc-β-alanine | Fmoc-OSu reagent | Recrystallization of the Fmoc-amino acid. sci-hub.se | HPLC, NMR sci-hub.seresearchgate.net |
| Dipeptides (e.g., Fmoc-β-(2-quinolyl)-D-Ala-β-(2-quinolyl)-D-Ala-OH) | Side reaction during Fmoc-protection | Optimization of reaction conditions, use of alternative Fmoc reagents like Fmoc-Amox. researchgate.net | HPLC, NMR researchgate.net |
| Deletion peptides | Incomplete coupling during SPPS | Optimization of coupling conditions, use of more potent coupling reagents. | HPLC, Mass Spectrometry |
| Truncated peptides | Incomplete deprotection or coupling during SPPS | Ensuring complete Fmoc removal and coupling. | HPLC, Mass Spectrometry bachem.com |
Characterization of Side Products Arising from Fmoc-OSu Usage
The introduction of the Fmoc group is commonly achieved using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). sigmaaldrich.com While effective, the use of Fmoc-OSu is known to generate specific impurities that can complicate the synthesis and purification of the desired Fmoc-amino acid. sigmaaldrich.com These side products arise primarily from the reactivity of the Fmoc-OSu reagent itself. sigmaaldrich.comnih.gov
One of the most significant side products is Fmoc-β-Ala-OH . nih.gov Its formation has been observed in various reactions where Fmoc-OSu is employed. nih.gov The mechanism involves a series of deprotonation and elimination steps, culminating in a Lossen-type rearrangement of the Fmoc-OSu reagent, which ultimately yields the Fmoc-β-alanine impurity. nih.gov The presence of this impurity is particularly problematic as its purification from the target Fmoc-amino acid derivative can be challenging, often leading to reduced yields and increased costs. nih.gov
Other common impurities originating from the Fmoc protection step include:
Dipeptides : These form when the Fmoc-amino acid product reacts with another amino acid molecule. sigmaaldrich.com
Side-chain unprotected Fmoc-amino acids : Incomplete protection of reactive side chains can lead to the formation of these impurities. sigmaaldrich.com
Free amino acid : Residual unreacted amino acid can remain in the final product. Its presence can lead to the insertion of multiple copies of that amino acid during peptide synthesis. sigmaaldrich.com
The characterization and quantification of these impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) is a primary analytical tool, but standard methods may not always separate all amino-acid-related impurities from the main product peak. Therefore, highly optimized HPLC methods using characterized standards of potential impurities are necessary for accurate quantitation. sigmaaldrich.com Gas Chromatography (GC) is also employed as a quantitative method to determine the levels of free amino acid impurities. sigmaaldrich.com
Table 1: Common Side Products from Fmoc-OSu Usage and their Origin
| Side Product | Origin | Analytical Detection Method |
| Fmoc-β-Ala-OH | Ring opening and Lossen-type rearrangement of the Fmoc-OSu reagent. sigmaaldrich.comnih.gov | HPLC, Mass Spectrometry. nih.gov |
| Fmoc-Dipeptides | Reaction of the formed Fmoc-amino acid with another amino acid. sigmaaldrich.com | HPLC. sigmaaldrich.com |
| Free Amino Acid | Incomplete reaction of the starting amino acid. sigmaaldrich.com | GC-based assays, TLC. sigmaaldrich.com |
| Acetic Acid | Hydrolysis of ethyl acetate (B1210297), a common solvent in preparation and crystallization. sigmaaldrich.com | Specified analysis (e.g., ion chromatography). sigmaaldrich.com |
Purification Techniques for Fmoc-Amino Acid Derivatives in Research Contexts
Achieving high purity of Fmoc-amino acid derivatives like this compound is essential for the successful synthesis of high-quality peptides. altabioscience.comajpamc.com Several purification techniques are employed in research contexts to remove unreacted starting materials and side products generated during the synthesis. ajpamc.comnih.govacs.org
Recrystallization is a widely used and effective method for purifying solid Fmoc-amino acids. ajpamc.comchemicalbook.com The choice of solvent is crucial and depends on the specific properties of the amino acid derivative. For instance, a study on the purification of various Fmoc-amino acids demonstrated the use of solvents such as toluene (B28343) and isopropyl alcohol. The general procedure involves dissolving the crude product in the solvent at an elevated temperature, followed by cooling to induce crystallization, filtration, and drying under vacuum. ajpamc.com Another example involves recrystallization from a mixed solvent system, such as ethyl acetate and hexane. chemicalbook.com
Chromatography offers high-resolution purification and is adaptable to various scales.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for purifying peptides and can also be applied to Fmoc-amino acid derivatives, separating compounds based on their hydrophobicity. nih.gov
Ion-Exchange Chromatography can be utilized, particularly when the target molecule or impurities possess a net charge, separating them based on their affinity to a charged stationary phase. nih.gov
Normal-Phase Chromatography on silica (B1680970) or other polar stationary phases is also effective. One method describes loading the crude product onto Celite and performing chromatography with a methanol (B129727) in dichloromethane gradient to purify functionalized bis-amino acids. acs.org
Precipitation is a simpler and often large-scale applicable technique. This method involves dissolving the crude product in a suitable solvent and then adding a non-solvent to cause the desired product to precipitate out, leaving impurities in the solution. acs.org For example, a common procedure is to dissolve the crude Fmoc-amino acid derivative in acetone (B3395972) and then precipitate the pure product by adding water or a mixture of dichloromethane/hexane. acs.org
Solid-Phase Extraction (SPE) is another valuable technique for the rapid purification of Fmoc-amino acid derivatives. This method separates components of a mixture based on their physical and chemical properties as they pass through a solid-phase cartridge. For instance, Fmoc-derivatized amino acids can be effectively purified from a reaction matrix using SPE on an HR-X resin before analysis by LC-MS/MS. nih.gov
Table 2: Overview of Purification Techniques for Fmoc-Amino Acid Derivatives
| Purification Technique | Principle | Typical Solvents/Materials | References |
| Recrystallization | Difference in solubility of the product and impurities at different temperatures. | Toluene, Isopropyl Alcohol, Ethyl Acetate/Hexane. ajpamc.comchemicalbook.com | ajpamc.comchemicalbook.com |
| Reversed-Phase HPLC | Separation based on hydrophobicity. | Acetonitrile (B52724)/Water gradients with TFA. | nih.gov |
| Ion-Exchange Chromatography | Separation based on net charge. | Aqueous buffers with varying salt concentrations. | nih.gov |
| Normal-Phase Chromatography | Separation based on polarity. | Celite, Methanol/Dichloromethane gradient. acs.org | acs.org |
| Precipitation | Differential solubility in a solvent/non-solvent system. | Acetone with Water or Dichloromethane/Hexane. acs.org | acs.org |
| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. | HR-X resin, various elution solvents. nih.gov | nih.gov |
Applications in Advanced Peptide and Peptidomimetic Design and Synthesis
Incorporation of Fmoc-beta-(2-quinolyl)-D-Ala-OH into Complex Peptide Architectures
The synthesis of peptides incorporating this compound leverages established chemical strategies, primarily solid-phase peptide synthesis (SPPS) and, to a lesser extent, solution-phase approaches. The choice of method depends on factors such as the desired peptide length and complexity.
The predominant method for incorporating this compound into peptide chains is the Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govnih.govmpg.de This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com The Fmoc protecting group on the Nα-amine is crucial to this process. It is stable under the acidic conditions used for side-chain deprotection but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com
The general cycle for incorporating this compound via SPPS is as follows:
Resin Swelling: The solid support resin is swollen in an appropriate solvent (e.g., DMF) to ensure optimal reaction kinetics. uci.edu
Fmoc Deprotection: The terminal Fmoc group on the resin-bound peptide is removed with a piperidine solution, liberating a free amine. uci.edu
Washing: The resin is thoroughly washed to remove excess piperidine and the dibenzofulvene byproduct.
Coupling: The this compound is pre-activated using a coupling reagent (such as HBTU/HATU) and then added to the resin, forming a new peptide bond with the free amine.
Washing: The resin is washed again to remove unreacted amino acid and coupling byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA). The Fmoc/tBu strategy is widely preferred due to its milder reaction conditions compared to older Boc-based methods. nih.govbachem.com
| Step | Procedure | Typical Reagents | Purpose |
|---|---|---|---|
| 1. Deprotection | Removal of the N-terminal Fmoc group from the resin-bound peptide. | 20-40% Piperidine in DMF | To expose the free amine for the next coupling reaction. |
| 2. Washing | Rinsing the resin to remove deprotection reagents and byproducts. | DMF, Dichloromethane (B109758) (DCM) | To purify the resin-bound peptide before coupling. |
| 3. Activation & Coupling | Activation of the incoming Fmoc-amino acid's carboxyl group and its reaction with the free amine on the resin. | Fmoc-amino acid, Coupling agents (e.g., HBTU, HATU, DIC), and a base (e.g., DIPEA, NMM). | To form a new peptide bond and elongate the peptide chain. |
| 4. Washing | Rinsing the resin to remove excess reagents and byproducts from the coupling step. | DMF, Dichloromethane (DCM) | To purify the product for the next cycle. |
| 5. Final Cleavage | Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS). | To liberate the final, unprotected peptide. |
While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) remains a viable, albeit more classical, approach. bachem.com This method involves building the peptide chain, or segments of it, entirely in solution. After each coupling step, the resulting dipeptide or polypeptide must be isolated and purified before proceeding to the next deprotection and coupling cycle.
This method can be advantageous for the large-scale production of short peptides and for the synthesis of protected peptide fragments that can later be joined together (fragment condensation). peptide.com However, the need for purification after each step makes it more time-consuming and labor-intensive for longer peptides compared to the streamlined washing steps of SPPS. bachem.com The incorporation of this compound in solution-phase synthesis follows the same fundamental principles of amine deprotection and carboxyl activation as in SPPS.
Rational Design of Peptidomimetics Incorporating the Quinoline (B57606) Moiety
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and higher receptor selectivity. prismbiolab.com The incorporation of conformationally constrained amino acids like beta-(2-quinolyl)-D-alanine is a key strategy in peptidomimetic design. prismbiolab.comnih.gov
The introduction of the bulky and rigid quinoline ring from this compound imposes significant steric constraints on the peptide backbone. nih.gov This restriction limits the rotational freedom around the peptide's phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide into a more defined and predictable three-dimensional structure. mdpi.com This strategy of conformational restriction is a rational and effective way to pre-organize a peptide into its bioactive conformation, potentially leading to a significant increase in binding affinity and selectivity. prismbiolab.comcam.ac.uk
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. rsc.org Quinoline derivatives have demonstrated a vast array of pharmacological activities. nih.gov By incorporating the quinoline moiety into a peptide, it is possible to create hybrid molecules that benefit from both the specific targeting of the peptide sequence and the intrinsic bioactivity of the quinoline pharmacophore.
The conformational constraints imposed by the quinoline ring can enhance selectivity. By locking the peptide into a specific shape, it is more likely to interact with its intended target receptor or enzyme while avoiding off-target interactions, which can lead to undesirable side effects. Furthermore, the functionalization of the quinoline ring itself offers a pathway to fine-tune the pharmacological profile, improving efficacy, target selectivity, and safety. rsc.org For instance, the position of substituents on the quinoline ring has been shown to significantly influence antiproliferative activity in certain molecular contexts. mdpi.com
| Biological Activity | Description | Reference Context |
|---|---|---|
| Anticancer / Antiproliferative | Inhibits the growth and proliferation of cancer cells. Some quinoline-containing compounds act as tubulin polymerization inhibitors. | nih.govmdpi.com |
| Antimicrobial / Antibacterial | Effective against various bacterial strains, forming the core of several antibiotic drugs. | nih.gov |
| Antimalarial | Historically significant and currently used in drugs to treat malaria. | nih.gov |
| Antiviral | Shows activity against various viruses. | nih.gov |
| Anti-inflammatory | Exhibits properties that can reduce inflammation. | nih.gov |
| Antimycobacterial | Shows inhibitory activity against mycobacteria, including those that cause tuberculosis. | mdpi.com |
| Cholinesterase Inhibition | Some derivatives show potential for treating conditions like Alzheimer's disease by inhibiting cholinesterase enzymes. | nih.gov |
Development of Peptide-Based Research Tools and Chemical Probes
Beyond therapeutic applications, peptides containing unique building blocks like this compound are valuable as research tools and chemical probes. dur.ac.uk The incorporation of labels into peptides allows researchers to study complex biological processes such as protein-protein interactions, enzyme activity, and cellular trafficking. researchgate.net
The quinoline ring possesses intrinsic spectroscopic properties, including UV absorbance and potential fluorescence, which can be exploited. Peptides containing this moiety could be used as probes in binding assays without the need for an external fluorescent label. The unique structure can also be used to probe the steric and electronic requirements of a receptor's binding pocket. The development of synthetic routes to access these modified peptides is crucial for generating chemical probes that can be used to interrogate cellular functions in a variety of disease-relevant systems. dur.ac.uk
Spectroscopic and Analytical Research Utilizing Fmoc Beta 2 Quinolyl D Ala Oh
Elucidation of Conformational Preferences and Dynamics of Incorporated Residues
The incorporation of Fmoc-beta-(2-quinolyl)-D-Ala-OH into peptide sequences provides a powerful handle to study their three-dimensional structure and conformational behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are pivotal in this regard.
NMR spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of peptides. The presence of the quinoline (B57606) ring in this compound introduces unique chemical shifts and nuclear Overhauser effects (NOEs) that can be used to probe the local environment and spatial proximities of the residue within a peptide chain.
Detailed ¹H and ¹³C NMR analyses of peptides containing this modified amino acid can reveal crucial information about the side-chain orientation and its interactions with neighboring residues. For instance, NOE-based distance restraints between the quinoline protons and protons of other amino acids in the peptide can help to define the peptide's fold. Furthermore, temperature-dependent NMR studies can provide insights into the conformational flexibility of the peptide backbone and the quinoline side chain.
Specific chemical shift data for the protons and carbons of the Fmoc and quinoline groups can be found in various chemical databases and serve as a reference for spectral assignment in more complex peptide systems.
| Property | Value |
| Molecular Formula | C₂₇H₂₂N₂O₄ bioscience.co.uk |
| Molecular Weight | 438.48 g/mol bioscience.co.uk |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid clearsynth.com |
| CAS Number | 214852-58-1 clearsynth.com |
Circular dichroism spectroscopy is a sensitive method for assessing the secondary structure content of peptides and proteins in solution. The distinct chiral environment of the peptide backbone gives rise to characteristic CD signals for different secondary structures like α-helices, β-sheets, and random coils.
Exploitation of the Quinoline Moiety as an Intrinsic Fluorophore
The quinoline ring system is inherently fluorescent, a property that is extensively utilized in various biochemical and biophysical studies. ambeed.com This intrinsic fluorescence eliminates the need for external fluorescent labels, which can sometimes perturb the system under investigation.
The fluorescence properties of the quinoline moiety, such as its emission wavelength and quantum yield, are highly sensitive to the polarity of its local environment. This sensitivity makes this compound an excellent probe for studying peptide-membrane interactions, protein-peptide binding, and peptide aggregation.
For instance, a blue shift in the fluorescence emission maximum of the quinoline group, accompanied by an increase in fluorescence intensity, is often indicative of the peptide moving from a polar aqueous environment to a nonpolar environment, such as the hydrophobic core of a lipid bilayer or the binding pocket of a protein. Quenching experiments, where the fluorescence of the quinoline is diminished by a nearby quenching agent, can provide distance information and further elucidate the nature of molecular interactions.
The fluorescent nature of the quinoline group has led to the development of novel fluorescent probes for various biochemical assays. ambeed.com Peptides containing this compound can be designed to act as substrates for specific enzymes. Upon enzymatic cleavage, the resulting change in the local environment of the quinoline fluorophore can lead to a detectable change in fluorescence, providing a means to monitor enzyme activity in real-time.
These probes offer high sensitivity and can be used in high-throughput screening formats for drug discovery and diagnostics. The ability to synthesize peptides with this fluorescent amino acid at specific positions allows for the creation of highly specific and tailored assay systems.
Advanced Chromatographic and Mass Spectrometric Characterization Methods
The purity and identity of synthetic peptides incorporating this compound are critical for reliable research findings. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for the characterization of these modified peptides.
Reversed-phase HPLC is commonly used to purify the synthesized peptides to a high degree. The retention time of the peptide provides an initial indication of its identity and purity. The high purity of the commercially available starting material, often stated as 98%, is a good foundation for successful peptide synthesis. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Fmoc-derivatized amino acids like this compound. The presence of the Fmoc group is particularly advantageous for specialized detection methods, enhancing sensitivity and selectivity.
The primary detection method employed for Fmoc-amino acids is fluorescence detection. The fluorenyl group of the Fmoc moiety is inherently fluorescent, exhibiting strong absorbance and emission at specific wavelengths. Typically, an excitation wavelength of around 260 nm and an emission wavelength in the range of 310-315 nm are used for detection. nih.gov This intrinsic fluorescence allows for very low detection limits, often in the picomolar range, making it ideal for analyzing trace amounts of the compound. nih.govsigmaaldrich.com
In addition to fluorescence, UV-Vis detection is also commonly utilized, often in tandem with fluorescence detection through a photodiode array (DAD) detector. The Fmoc group has a strong UV absorbance at approximately 262 nm. nih.gov While generally less sensitive than fluorescence detection, UV detection provides a complementary data set and can be useful for quantification at higher concentrations.
The separation of this compound by HPLC is typically achieved using reversed-phase columns, such as C18 columns. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). dss.go.th The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to effectively separate the compound from other components in a mixture and to achieve a sharp peak shape. The specific gradient profile, flow rate, and column temperature are optimized to achieve the best resolution and analysis time.
Detailed Research Findings:
Research on the HPLC analysis of Fmoc-amino acids has established robust methodologies for their derivatization and detection. Studies have focused on optimizing derivatization conditions, such as pH, reaction time, and the molar ratio of the derivatizing agent (Fmoc-Cl) to the amino acid, to ensure complete and reproducible derivatization. nih.govsigmaaldrich.com For instance, a typical derivatization might be carried out at a pH of 9 with a reaction time of 20 minutes. nih.govsigmaaldrich.com The stability of the Fmoc derivatives under various conditions is also a critical aspect of method development to ensure accurate quantification.
Below is an interactive data table summarizing typical HPLC parameters for the analysis of Fmoc-amino acids, which are applicable to this compound.
| Parameter | Value/Condition | Source |
| Column | Reversed-Phase C18 | nih.gov |
| Mobile Phase A | 20 mM Sodium Acetate (B1210297) Buffer (pH 7.2) | dss.go.th |
| Mobile Phase B | Acetonitrile/Methanol mixture | dss.go.th |
| Detection | Fluorescence (Ex: ~260 nm, Em: ~313 nm) | nih.gov |
| UV (262 nm) | nih.gov | |
| Quantitation Limit | As low as 1 pmol (Fluorescence) | nih.govsigmaaldrich.com |
| Derivatization pH | 9 | nih.govsigmaaldrich.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For the analysis of more complex mixtures, such as those encountered in proteomics or peptide synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool. creative-proteomics.com This technique couples the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling the confident identification and quantification of compounds like this compound even in a complex matrix. creative-proteomics.com
In an LC-MS/MS workflow, the sample is first separated by an LC system, often an Ultra-Performance Liquid Chromatography (UPLC) system for higher resolution and faster analysis times. waters.com The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this purpose, as it is a soft ionization method that keeps the molecule intact, producing a protonated molecule [M+H]+. nih.gov
The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact molecule in the first stage of mass analysis (MS1). For identification, this precursor ion is then selected and fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage of mass analysis (MS2). The fragmentation pattern, or MS/MS spectrum, is a unique fingerprint of the molecule that allows for its unambiguous identification.
Detailed Research Findings:
LC-MS/MS is particularly valuable for the characterization of peptides and proteins containing modified amino acids. waters.com In the context of this compound, this technique can be used to confirm its incorporation into a peptide sequence during solid-phase peptide synthesis. The high resolution and mass accuracy of modern mass spectrometers allow for the differentiation of peptides with very similar masses.
Data-independent acquisition (DIA) methods, such as MS^E^, have been shown to be effective for the comprehensive analysis of peptide maps, providing high sequence coverage and the ability to identify and quantify post-translational modifications. waters.com The resulting complex datasets are then processed using specialized bioinformatics software to identify peptides by matching their experimental MS/MS spectra against theoretical fragmentation patterns from a protein or peptide sequence database. nih.gov
The following interactive data table outlines a typical LC-MS/MS setup for the analysis of complex peptide mixtures, which would be suitable for detecting and identifying peptides containing this compound.
| Parameter | Technique/Condition | Source |
| Separation | Ultra-Performance Liquid Chromatography (UPLC) | waters.com |
| Ionization | Electrospray Ionization (ESI) | nih.gov |
| Mass Analysis | Tandem Mass Spectrometry (MS/MS) | creative-proteomics.com |
| Acquisition Mode | Data-Independent Acquisition (e.g., MS^E^) | waters.com |
| Application | Peptide Mapping, Identification of Modified Peptides | waters.comacs.org |
| Data Analysis | Database searching of MS/MS spectra | nih.gov |
Mechanistic Biological and Biomedical Research Applications
Investigation of Protein-Protein Interactions and Binding Dynamics
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function and disease. Fmoc-beta-(2-quinolyl)-d-ala-oh provides a sophisticated means to probe these interactions with high precision.
The incorporation of beta-(2-quinolyl)-d-alanine into peptides and proteins can significantly influence molecular recognition events. The quinolyl group, an aromatic system, can participate in non-covalent interactions, such as π-π stacking, with the aromatic residues of a binding partner, thereby modulating the affinity and specificity of the interaction.
For instance, in synthetic peptide analogs of somatostatin, the replacement of native amino acids with unnatural amino acids containing aromatic side chains, such as quinolylalanine, has been shown to alter the conformational variability and receptor selectivity of the peptide. This highlights the potential of using this compound to fine-tune the binding characteristics of peptides and investigate the structural basis of protein-protein recognition.
The fluorescent nature of the quinolyl group also allows for the direct monitoring of binding events. Changes in the local environment of the quinolyl side chain upon binding to a target protein can lead to alterations in its fluorescence properties, such as emission intensity and wavelength. This solvatochromic effect provides a real-time readout of binding kinetics and thermodynamics. Techniques like Förster Resonance Energy Transfer (FRET) can be employed when quinolylalanine is paired with another fluorophore, enabling precise measurements of intermolecular distances and dynamics in protein complexes.
Table 1: Spectroscopic Properties of Quinolylalanine Relevant to Molecular Recognition Studies
| Property | Description | Application in Binding Studies |
| Intrinsic Fluorescence | The quinoline (B57606) ring system exhibits native fluorescence upon excitation with UV light. | Allows for label-free detection of the amino acid within a peptide or protein. |
| Environmental Sensitivity | The fluorescence emission spectrum is sensitive to the polarity of the local environment. | Changes in fluorescence can indicate binding events and conformational changes. |
| π-π Stacking Interactions | The aromatic quinolyl group can engage in π-π stacking with other aromatic residues. | Can be used to enhance or modulate the affinity and specificity of protein-protein interactions. |
| FRET Donor/Acceptor | Can act as a donor or acceptor in FRET pairs with other fluorescent molecules. | Enables the measurement of intramolecular and intermolecular distances and dynamics. |
While direct examples using this compound in affinity labeling and pull-down assays are not extensively documented, the principles of its application can be inferred from established methodologies with other unnatural amino acids.
In affinity labeling , the quinolylalanine-containing peptide or protein can be designed to bind specifically to a target protein. The peptide can be further modified with a photoreactive group to enable covalent cross-linking to the binding partner upon photoactivation. The fluorescent quinolyl tag would then facilitate the identification and characterization of the labeled protein.
In pull-down assays , a peptide or protein containing beta-(2-quinolyl)-d-alanine could be immobilized on a solid support. This affinity matrix can then be used to selectively capture binding partners from a complex biological sample, such as a cell lysate. The intrinsic fluorescence of the quinolyl group could potentially be used to quantify the amount of bait protein immobilized on the support. Subsequent elution and analysis of the captured proteins by techniques like mass spectrometry would allow for the identification of novel interaction partners.
Elucidation of Enzyme Mechanisms and Substrate Dynamics
The unique electronic and steric properties of the quinolyl side chain make beta-(2-quinolyl)-d-alanine a valuable probe for dissecting enzyme mechanisms and monitoring substrate dynamics.
By incorporating beta-(2-quinolyl)-d-alanine into a peptide substrate, researchers can create analogs that probe the active site of an enzyme. The bulky and aromatic nature of the quinolyl group can provide insights into the steric and electronic requirements of the enzyme's active site. If the modified substrate is still processed by the enzyme, the quinolyl group can serve as a spectroscopic handle to monitor the enzymatic reaction in real-time.
Alternatively, if the modified substrate is not turned over but still binds to the active site, it can act as a competitive inhibitor. The binding affinity of such an inhibitor can provide valuable information about the interactions that stabilize the enzyme-substrate complex. The fluorescent properties of the quinolyl group can be used to determine the binding constant of the inhibitor.
The fluorescence of the quinolyl group offers a powerful tool for real-time kinetic analysis of enzymatic reactions. Changes in the fluorescence signal upon substrate binding, product formation, or conformational changes in the enzyme can be monitored continuously. This allows for the determination of key kinetic parameters such as Michaelis-Menten constants (Km) and catalytic rates (kcat).
For example, if the fluorescence of the quinolyl group is quenched upon binding to the enzyme's active site, the rate of binding can be measured. If the product of the enzymatic reaction has a different fluorescence signature than the substrate, the rate of product formation can be directly monitored. These types of assays can provide detailed insights into the individual steps of the catalytic cycle, helping to delineate the mechanistic pathway of the enzyme.
Table 2: Potential Applications of this compound in Enzyme Studies
| Application | Description | Expected Outcome |
| Substrate Analog | Incorporation into a peptide substrate to probe the enzyme's active site. | Information on steric and electronic constraints of the active site; real-time monitoring of catalysis. |
| Enzyme Inhibitor | Design of a non-hydrolyzable substrate analog that binds to the active site. | Determination of binding affinity (Ki) and insights into enzyme-substrate interactions. |
| Kinetic Analysis | Monitoring changes in fluorescence to follow the course of the enzymatic reaction. | Determination of kinetic parameters (Km, kcat) and elucidation of the reaction mechanism. |
Targeted Interactions with Biomolecules and Biological Pathways in Research Contexts
The ability to incorporate beta-(2-quinolyl)-d-alanine into peptides allows for the development of targeted probes to investigate specific biomolecules and biological pathways. By designing peptides that bind to a particular protein or nucleic acid, the quinolyl group can be used as a reporter to study these interactions in vitro and potentially in cellular contexts.
For example, a peptide containing quinolylalanine that is designed to bind to a specific transcription factor could be used to study the dynamics of gene regulation. The fluorescence of the quinolyl group could be used to monitor the binding of the peptide to the transcription factor and any subsequent interactions with DNA. This approach could provide valuable insights into the mechanisms of transcriptional activation or repression.
Furthermore, the introduction of this unnatural amino acid into bioactive peptides can lead to the development of novel therapeutic leads with altered pharmacological properties. The modification of the peptide backbone with quinolylalanine can enhance stability against proteolysis, improve binding affinity, and alter receptor selectivity, opening up new avenues for drug discovery.
Exploration of π-π Stacking and Hydrogen Bonding in Biomolecular Recognition
The quinoline moiety of this compound is central to its utility in studying non-covalent interactions that govern molecular recognition processes. The aromatic, heterocyclic nature of the quinoline ring system allows it to participate in both π-π stacking and hydrogen bonding, two critical forces in the stabilization of protein and nucleic acid structures and their complexes.
π-π Stacking Interactions:
The extended aromatic system of the quinoline group is capable of engaging in π-π stacking interactions with the aromatic side chains of natural amino acids such as phenylalanine, tyrosine, and tryptophan, as well as with the nucleobases of DNA and RNA. nih.gov These interactions are a significant driving force in the self-assembly of supramolecular structures and the binding of ligands to their biological receptors. researchgate.net Research on quinoline-based ligands has demonstrated that π-π stacking is a common and influential interaction in the formation of metal complexes and can dictate the dimensionality of the resulting molecular architectures. rsc.org
In the context of biomolecular recognition, the incorporation of a quinolyl moiety into a peptide sequence can be used to probe or enhance binding affinity at protein-protein or protein-nucleic acid interfaces where aromatic interactions are prevalent. For instance, studies on quinoline amino acid derivatives have shown their ability to form π-π stacking interactions within the binding site of enzymes like S. aureus DNA-gyrase, specifically with guanine (B1146940) bases. researchgate.net The orientation of these stacking interactions can vary, including face-to-face, T-shaped, and offset arrangements, each with distinct energetic properties that can be explored by introducing synthetic residues like β-(2-quinolyl)-d-alanine. nih.govnovartis.com
| Interaction Type | Interacting Partner Examples | Significance in Biomolecular Recognition |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Guanine | Stabilization of protein tertiary structure, ligand-receptor binding, DNA intercalation. nih.govresearchgate.net |
| Hydrogen Bonding | Aspartate, Serine, Arginine, Water molecules | Directional binding, specificity in enzyme-substrate interactions, formation of secondary structures. researchgate.net |
Hydrogen Bonding:
The nitrogen atom within the quinoline ring of this compound can act as a hydrogen bond acceptor, a critical feature for establishing specific contacts within a biological binding pocket. The ability of quinoline derivatives to participate in hydrogen bonding has been well-documented. For example, in studies of amino alcohol salts with quinaldinic acid (quinoline-2-carboxylic acid), hydrogen bonding was a dominant intermolecular force, leading to the formation of specific connectivity motifs. nih.gov Similarly, molecular docking studies have revealed that quinoline-containing compounds can form crucial hydrogen bonds with key amino acid residues, such as aspartate, serine, and arginine, in the active sites of enzymes. researchgate.net These directional interactions are fundamental to the specificity and affinity that characterize biomolecular recognition events. nih.gov The strategic placement of a quinolyl residue within a peptide or small molecule allows researchers to systematically investigate the role of specific hydrogen bonds in a ligand's binding mechanism.
Design of Ligands for Specific Biological Targets (excluding therapeutic efficacy)
The structural and chemical properties of the quinoline group make this compound a valuable building block for the design of ligands intended for specific biological targets. The rigid structure of the quinoline moiety can serve as a scaffold to orient other pharmacophoric groups, while its ability to engage in π-π stacking and hydrogen bonding contributes to the binding affinity and selectivity of the designed ligand.
A significant area of research involves the incorporation of quinoline derivatives into molecules targeting enzymes and receptors. For example, quinoline-based amino acid derivatives have been synthesized and investigated as potential antibacterial agents by targeting bacterial enzymes such as DNA gyrase. researchgate.netmdpi.com In these designs, the quinoline core mimics the interactions of known inhibitors, while the amino acid portion provides a means for further chemical modification to optimize binding and explore structure-activity relationships.
The design process often involves computational modeling to predict how a ligand containing the quinolyl group will interact with the target protein. Docking studies can reveal potential π-π stacking interactions with aromatic residues and hydrogen bonds with polar residues in the active site, guiding the synthetic strategy. researchgate.net By using this compound in solid-phase peptide synthesis, researchers can systematically create libraries of peptides or peptidomimetics to screen for binding against a specific biological target. This approach allows for the exploration of how the position and orientation of the quinoline group affect the recognition of the target molecule.
| Compound/Derivative Class | Biological Target Example | Rationale for Design |
| Quinoline Amino Acid Derivatives | S. aureus DNA-gyrase | The quinoline moiety can engage in π-π stacking and hydrogen bonding within the enzyme's binding site, mimicking interactions of known fluoroquinolone antibiotics. researchgate.netmdpi.com |
| Peptides containing β-(2-quinolyl)-alanine | Protein-protein interaction interfaces | The quinoline group can probe or enhance binding at interfaces rich in aromatic residues through π-π stacking. |
The use of Fmoc-protected amino acids like this compound is standard in peptide synthesis, allowing for the precise incorporation of this non-natural residue into a peptide chain. chemimpex.com This capability is crucial for designing ligands that can explore the chemical space of a binding pocket with high precision, ultimately leading to a deeper understanding of the principles of molecular recognition.
Future Perspectives and Emerging Research Avenues
Integration into Advanced Combinatorial Library Development
The distinct properties of Fmoc-beta-(2-quinolyl)-d-ala-oh make it an ideal candidate for inclusion in advanced combinatorial library development. These libraries, which consist of a large number of systematically synthesized compounds, are instrumental in drug discovery and material science.
The incorporation of this amino acid can significantly expand the chemical diversity of peptide and peptidomimetic libraries. The quinoline (B57606) moiety can introduce novel structural motifs and potential protein-protein interaction capabilities. High-throughput screening of such libraries could lead to the identification of novel therapeutic leads. creative-peptides.com
| Feature | Benefit for Combinatorial Libraries |
| Quinoline Moiety | Introduces aromatic, heterocyclic complexity and potential for specific biological interactions. |
| Fmoc Protecting Group | Facilitates standard solid-phase peptide synthesis (SPPS) protocols. |
| D-Configuration | Increases peptide stability against enzymatic degradation. |
Development of Novel Bioconjugation Strategies
Bioconjugation, the chemical linking of two biomolecules, is a rapidly growing field with applications in diagnostics, therapeutics, and targeted drug delivery. This compound presents opportunities for the development of novel bioconjugation strategies. fluorochem.co.uk
The quinoline ring can be chemically modified to introduce specific reactive handles for conjugation. For instance, functional groups could be added to the quinoline ring, allowing for site-specific attachment to proteins, antibodies, or nanoparticles. This could enable the creation of highly specific and potent antibody-drug conjugates (ADCs) or other targeted therapeutic agents. fluorochem.co.uk
Computational Chemistry and Molecular Modeling for Predictive Design
Computational chemistry and molecular modeling are powerful tools for predicting the properties and interactions of molecules, thereby guiding the design of new compounds with desired functionalities. In the context of this compound, these techniques can be employed in several ways:
Conformational Analysis: To understand the preferred three-dimensional structures of peptides containing this amino acid.
Docking Studies: To predict how these peptides will bind to specific protein targets.
QSAR (Quantitative Structure-Activity Relationship) Modeling: To correlate the structural features of these peptides with their biological activities.
These computational approaches can significantly accelerate the discovery and optimization of new drug candidates and functional materials based on this unique amino acid.
Potential in Materials Science and Nanotechnology Research
The aromatic and rigid nature of the quinoline group suggests potential applications for this compound in materials science and nanotechnology. Peptides incorporating this amino acid could self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, or hydrogels.
These materials could possess interesting electronic, optical, or mechanical properties. For example, the quinoline moieties could facilitate charge transport, making these materials suitable for use in organic electronics. Furthermore, the biocompatibility of peptides makes these materials promising for applications in tissue engineering and regenerative medicine.
Q & A
How can researchers optimize the coupling efficiency of Fmoc-β-(2-quinolyl)-D-Ala-OH in solid-phase peptide synthesis (SPPS)?
The steric hindrance of the 2-quinolyl substituent in Fmoc-β-(2-quinolyl)-D-Ala-OH can reduce coupling efficiency. To address this:
- Reagent selection : Use activating agents like HOBt or HOAt with carbodiimides (e.g., EDC) to enhance reactivity .
- Solvent choice : Polar aprotic solvents like DMF or NMP improve solubility and reaction kinetics .
- Double coupling : Perform sequential couplings (2×20 min) to ensure complete acylation, especially for bulky residues .
- Microwave assistance : Controlled microwave irradiation (50°C, 10–20 W) can accelerate coupling while minimizing side reactions .
What purification strategies are effective for isolating Fmoc-β-(2-quinolyl)-D-Ala-OH from reaction mixtures?
- Silica gel chromatography : Use gradients of ethyl acetate/hexane (1:1 to 3:1) to resolve unreacted starting materials and byproducts. Monitor purity via TLC (Rf ~0.44 in 1:1 hexane/EtOAc) .
- Reverse-phase HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) for high-resolution separation. Retention time (~20 min) and UV detection (254 nm) aid in identifying the target compound .
- Recrystallization : Dissolve in minimal hot EtOAc and cool to −20°C for slow crystallization, yielding ≥98% purity .
How can diastereomer formation during synthesis be detected and mitigated?
The D-configuration of the alanine residue is prone to racemization under basic conditions.
- Detection :
- Mitigation :
What analytical techniques are critical for confirming the structural integrity of Fmoc-β-(2-quinolyl)-D-Ala-OH?
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C23H21N3O4: 404.1608) .
- 1H/13C-NMR : Verify aromatic proton integration (2-quinolyl protons at δ 7.5–8.5 ppm) and Fmoc carbonyl signals (δ 167–170 ppm) .
- FT-IR : Identify characteristic peaks for Fmoc (C=O stretch at 1710 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
How does the 2-quinolyl group influence peptide stability and bioactivity?
- Stability : The electron-deficient quinolyl ring enhances resistance to enzymatic degradation in vivo compared to phenylalanine analogs .
- Bioactivity : The planar aromatic system facilitates π-π stacking with target proteins (e.g., kinase inhibitors), as shown in SAR studies of quinolyl-containing peptides .
What challenges arise when incorporating Fmoc-β-(2-quinolyl)-D-Ala-OH into automated SPPS workflows?
- Resin swelling : Use low-crosslinkage resins (e.g., Tentagel S RAM) to improve accessibility for bulky residues .
- Deprotection efficiency : Monitor Fmoc removal via UV absorbance (301 nm) after piperidine treatment; incomplete deprotection necessitates extended cleavage times .
- Coupling monitoring : Implement in-line ninhydrin or chloranil tests to detect free amines post-coupling .
How can researchers validate the enantiomeric purity of Fmoc-β-(2-quinolyl)-D-Ala-OH?
- Circular dichroism (CD) : Compare spectra with a D/L-alanine standard; the D-configuration exhibits a negative Cotton effect at 220 nm .
- Marfey’s reagent derivatization : Hydrolyze the compound, react with L-FDAA, and analyze by HPLC to quantify D/L ratios .
What are the storage and handling protocols for Fmoc-β-(2-quinolyl)-D-Ala-OH?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
